molecular formula C8H6BrFO B13708443 6-Bromo-3-fluoro-2-methylbenzaldehyde

6-Bromo-3-fluoro-2-methylbenzaldehyde

Cat. No.: B13708443
M. Wt: 217.03 g/mol
InChI Key: YFJFZMXPDJYBOR-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a yellow to brown solid with a distinct odor. This compound is commonly used in the production of pharmaceuticals, agrochemicals, and other organic compounds due to its strong aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) as a base, followed by the addition of N,N-dimethylformamide (DMF) to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and low temperatures is crucial to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-3-fluoro-2-methylbenzaldehyde is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison: 6-Bromo-3-fluoro-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

6-bromo-3-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C8H6BrFO/c1-5-6(4-11)7(9)2-3-8(5)10/h2-4H,1H3

InChI Key

YFJFZMXPDJYBOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C=O)Br)F

Origin of Product

United States

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